molecular formula C13H20ClNO B3098586 4-(3-ethylphenoxy)piperidine hydrochloride CAS No. 1338974-43-8

4-(3-ethylphenoxy)piperidine hydrochloride

Cat. No.: B3098586
CAS No.: 1338974-43-8
M. Wt: 241.76
InChI Key: DAYCXJYWXNGBIY-UHFFFAOYSA-N
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Description

4-(3-Ethylphenoxy)piperidine hydrochloride is a piperidine derivative where the piperidine ring is substituted at the 4-position with a phenoxy group bearing a 3-ethyl substituent.

Properties

IUPAC Name

4-(3-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCXJYWXNGBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-ethylphenoxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 3-ethylphenol with piperidine in the presence of a suitable base to form 4-(3-ethylphenoxy)piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

4-(3-ethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-ethylphenoxy)piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key structural and molecular features of 4-(3-ethylphenoxy)piperidine hydrochloride with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Physicochemical Properties
This compound* C₁₃H₂₀ClNO 241.77 (calculated) Phenoxy group with 3-ethyl substitution Likely solid; moderate water solubility
4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine HCl C₁₄H₁₉ClF₃NO 309.76 Ethyl linker + 3-CF₃ phenoxy Average mass: 309.756; lipophilic
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl C₁₂H₁₃ClF₃NO (estimated) 287.69 (calculated) Direct 3-CF₃ phenoxy High metabolic stability
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine HCl C₁₄H₂₀Cl₂NO (estimated) 289.22 (calculated) Methyl linker + 4-Cl, 3-ethyl phenoxy Likely crystalline solid
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 3-Methoxy phenyl Soluble in water/alcohol; storage: RT
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₅ClN₂O₂ 242.70 4-Nitro phenyl Purity >97%; lab-scale synthesis

Functional Group Impact on Properties

  • Ethyl and methoxy groups offer moderate hydrophobicity .
  • Electron Effects: Nitro (NO₂) groups (e.g., ) increase electrophilicity, influencing reactivity in synthesis. Chlorine (Cl) substituents (e.g., ) may enhance binding affinity in target interactions.

Biological Activity

4-(3-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol. It belongs to the class of piperidine derivatives and has garnered attention for its potential biological activities, particularly in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H20ClNO
  • Molecular Weight : 241.76 g/mol
  • Structure : The compound features a piperidine ring substituted with a 3-ethylphenoxy group, which is crucial for its biological interactions.

Research indicates that this compound modulates the activity of specific enzymes and receptors, influencing various biological pathways. The exact mechanisms depend on the biological context, but some key actions include:

  • Enzyme Modulation : The compound has been shown to interact with enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It may bind to specific receptors, influencing neurotransmission and other physiological responses.

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating inflammatory mediators.
  • Analgesic Properties : There is potential for use as an analgesic, addressing pain without the addictive properties associated with opioids.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition :
    A study demonstrated that this compound could inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways. Inhibition of sEH leads to increased levels of epoxy-fatty acids (EpFAs), which are known to have anti-inflammatory effects .
  • Therapeutic Applications :
    Research has indicated potential applications in treating neuropathic pain and other inflammatory conditions. For instance, a case study highlighted its effectiveness in reducing pain in animal models without significant side effects .
  • Comparative Analysis :
    Comparative studies with similar compounds revealed that this compound possesses unique properties that enhance its therapeutic potential. For example, it was found to have a higher selectivity for certain receptors compared to structurally similar compounds.

Data Summary

PropertyValue
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Biological ActivitiesAnti-inflammatory, Analgesic
Mechanism of ActionEnzyme inhibition, Receptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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